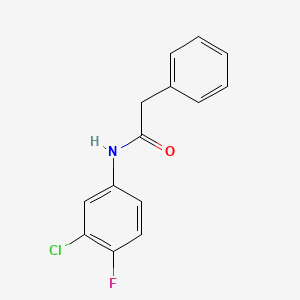
N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea, also known as D294, is a small molecule compound that has been studied extensively for its potential applications in scientific research. This compound exhibits a unique mechanism of action that makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea works by binding to the active site of PIM1 kinase, preventing it from phosphorylating its substrates. This inhibition of PIM1 kinase activity can lead to various downstream effects, including reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia, lymphoma, and prostate cancer. Additionally, N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated through the inhibition of PIM1 kinase activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea in lab experiments is its selectivity for PIM1 kinase. This allows researchers to specifically investigate the role of this protein in various biological processes. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea is its potential off-target effects, as it may also inhibit other kinases at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea. One area of interest is investigating its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to better understand the downstream effects of PIM1 kinase inhibition by N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea. Finally, the development of more selective PIM1 kinase inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea may be a promising avenue for future research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea involves the reaction of 3-chloro-4-fluoroaniline with 3-pyridinyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea has been widely used in scientific research for its ability to selectively inhibit the activity of a specific protein called PIM1 kinase. This protein is involved in various cellular processes, including cell growth, survival, and differentiation. By inhibiting the activity of PIM1 kinase, N-(3-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea can help researchers better understand the role of this protein in various biological processes.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3S/c13-10-6-8(3-4-11(10)14)16-12(18)17-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIMDZAKEDALAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)
![2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzamide](/img/structure/B5836682.png)
![N'-(3,4-diethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5836695.png)
![5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide](/img/structure/B5836699.png)


![N-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5836722.png)
![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)
![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)
![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
